molecular formula C16H13N3O3 B15013694 (3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one

Katalognummer: B15013694
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: RZSUREAEKGEBGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 3,4-dimethylaniline with 5-nitro-2,3-dihydro-1H-indole-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), nitric acid, and halogens. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives with different substituents on the aromatic ring or the indole core.

Uniqueness

The uniqueness of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Eigenschaften

Molekularformel

C16H13N3O3

Molekulargewicht

295.29 g/mol

IUPAC-Name

3-(3,4-dimethylphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C16H13N3O3/c1-9-3-4-11(7-10(9)2)17-15-13-8-12(19(21)22)5-6-14(13)18-16(15)20/h3-8H,1-2H3,(H,17,18,20)

InChI-Schlüssel

RZSUREAEKGEBGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.